

# Application Notes and Protocols: Inkjet Printing with Disperse Blue 165:1 Formulations

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## Compound of Interest

Compound Name: Disperse blue 165:1

Cat. No.: B15557020

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## Introduction

**Disperse Blue 165:1** is a monoazo disperse dye recognized for its bright blue coloration and suitability for coloring synthetic fibers, particularly polyester.<sup>[1][2]</sup> Its application extends to the printing industry, where it serves as a colorant in inks for various substrates, including textiles.<sup>[1][3]</sup> With the advancement of digital printing technologies, formulating stable and reliable inkjet inks with disperse dyes like **Disperse Blue 165:1** is critical. Digital textile printing offers significant advantages over traditional methods, including reduced wastewater, energy savings, and the ability to produce high-resolution patterns.<sup>[4]</sup>

These application notes provide detailed protocols for the formulation, characterization, and application of **Disperse Blue 165:1** in water-based inkjet inks for digital textile printing on polyester fabrics. The methodologies are intended for researchers and scientists in material science and textile chemistry.

## Physicochemical Properties of C.I. Disperse Blue 165:1

A summary of the key properties of C.I. **Disperse Blue 165:1** is presented in the table below. Understanding these characteristics is fundamental to developing stable ink formulations.

Property	Value	Reference(s)
C.I. Name	Disperse Blue 165:1	[1]
CAS Number	86836-00-2	[1]
Chemical Class	Monoazo	[2][5]
Molecular Formula	C <sub>19</sub> H <sub>19</sub> N <sub>7</sub> O <sub>5</sub>	[1]
Molecular Weight	425.4 g/mol	[1]
Appearance	Dark blue powder	[1]
Solubility	Insoluble in water; Soluble in acetone	[2][5]

## Ink Formulation and Key Parameters

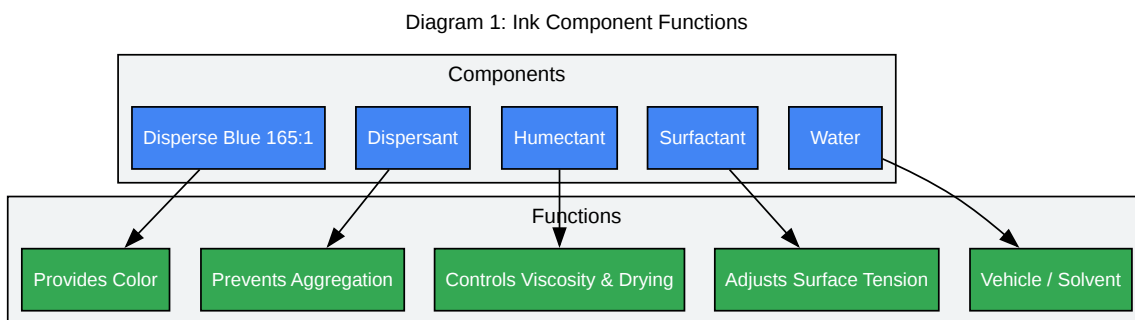
The formulation of a stable disperse dye inkjet ink is a multi-component system where each ingredient performs a critical function. The primary challenge is to maintain the dye as a fine, stable dispersion to prevent nozzle clogging and ensure consistent jetting.

### Representative Inkjet Ink Formulation

The following table outlines a typical composition for a water-based inkjet ink using **Disperse Blue 165:1**. Concentrations may require optimization based on specific printhead requirements and substrate characteristics.

Component	Function	Concentration (% w/w)
Disperse Blue 165:1	Colorant	3.0 - 10.0[6]
Dispersing Agent	Prevents dye particle agglomeration	1.0 - 5.0
Humectant (e.g., Glycerol, Ethylene Glycol)	Controls drying, adjusts viscosity	15.0 - 30.0
Surfactant (e.g., Acetylenic Diol-based)	Adjusts surface tension for proper jetting and wetting	0.1 - 1.5
Biocide	Prevents microbial growth	0.1 - 0.3
Deionized Water	Solvent/Vehicle	Balance to 100

## Logical Relationship of Ink Components



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Caption: Logical relationship of key ink components to their primary functions.

## Key Ink Performance Parameters

For reliable performance in inkjet systems, the physical properties of the ink must be tightly controlled.

Parameter	Typical Target Range	Purpose
Viscosity (at 25°C)	3 - 6 cP	Ensures proper fluid dynamics for droplet formation.[7]
Surface Tension	25 - 40 mN/m	Controls droplet jetting, shape, and wetting on the substrate. [8]
Particle Size (D <sub>50</sub> )	< 150 nm	Prevents printhead nozzle clogging and ensures color consistency.[8]
pH	7.0 - 9.0	Maintains dispersion stability and compatibility with printer components.[7]

## Experimental Protocols

### Protocol 1: Preparation of Disperse Blue 165:1 Nano-Dispersion

This protocol describes the preparation of a concentrated dye dispersion, which serves as the base for the final ink formulation.

Materials & Equipment:

- **Disperse Blue 165:1** press cake
- Dispersing agent
- Deionized water
- High-speed stirrer
- Media mill (e.g., bead mill) with zirconia beads (0.1 - 0.3 mm)

- Analytical balance

Procedure:

- In a beaker, create a slurry by combining **Disperse Blue 165:1**, the dispersing agent, and a portion of the deionized water.
- Mix the slurry with a high-speed stirrer for 30 minutes to achieve a homogenous pre-mixture.
- Transfer the pre-mixture to the media mill.
- Mill the dispersion for 4-8 hours. Monitor the particle size distribution periodically using a dynamic light scattering (DLS) particle size analyzer.
- Continue milling until the average particle size ( $D_{50}$ ) is consistently below 150 nm.
- Separate the milled concentrate from the milling media.

## Protocol 2: Ink Formulation and Characterization

Materials & Equipment:

- **Disperse Blue 165:1** nano-dispersion (from Protocol 1)
- Humectant(s), Surfactant(s), Biocide
- Deionized water
- Magnetic stirrer and filtration apparatus (1.0  $\mu\text{m}$  filter)
- Viscometer, Tensiometer, Particle Size Analyzer, pH meter

Procedure:

- In a clean vessel, combine the required amounts of humectants and deionized water. Stir until fully mixed.
- Slowly add the calculated amount of the **Disperse Blue 165:1** nano-dispersion to the solvent mixture under constant, gentle agitation.

- Add the surfactant and biocide to the mixture and continue stirring for 1 hour.
- Measure the pH of the ink and adjust to the 7.0-9.0 range if necessary, using a suitable pH adjuster.[7]
- Filter the final ink formulation through a 1.0 µm filter to remove any potential oversized particles or contaminants.
- Characterization:
  - Viscosity: Measure using a cone-and-plate or rotational viscometer at a controlled temperature (25°C).
  - Surface Tension: Measure using the Du Noüy ring or Wilhelmy plate method.
  - Particle Size: Confirm the final particle size distribution using a dynamic light scattering (DLS) instrument.
  - pH: Measure using a calibrated pH meter.

## Protocol 3: Digital Textile Printing and Post-Treatment

This protocol outlines the workflow for applying the formulated ink onto polyester fabric.

### Materials & Equipment:

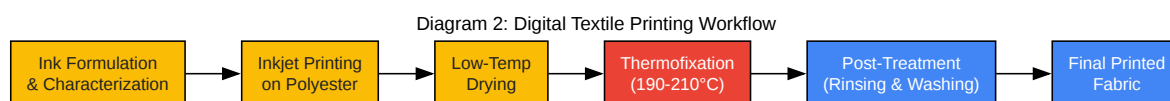
- Prepared polyester fabric (pre-washed and dried)
- Piezoelectric drop-on-demand inkjet printer
- Heat press or thermofixation unit (e.g., hot air oven)
- Washing baths

### Procedure:

- Printing: Load the formulated **Disperse Blue 165:1** ink into a compatible inkjet printer. Print the desired design onto the polyester fabric.

- Drying: Allow the printed fabric to air dry or use a low-temperature dryer (e.g., 80-100°C) to evaporate the water and solvents without prematurely sublimating the dye.[5]
- Fixation (Thermofixation): This is a critical step to ensure the dye penetrates the polyester fibers. Heat the dried fabric in a hot air oven at 190-210°C for 1-2 minutes.[5] This process sublimates the dye, allowing it to diffuse into the amorphous regions of the polyester fibers.
- After-Treatment:
  - Rinsing: Rinse the fabric in cold water to remove thickeners and other auxiliaries from the surface.[5]
  - Reduction Clearing: To improve wash fastness, treat the fabric in a bath containing sodium hydrosulfite and sodium hydroxide (e.g., 2 g/L each) at 60-70°C for 10-15 minutes. This step removes any unfixed dye from the fiber surface.[5]
  - Final Rinsing & Drying: Rinse the fabric thoroughly with hot water followed by cold water, then dry the final printed textile.[5]

## Experimental Workflow for Digital Textile Printing



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Caption: The sequential workflow from ink formulation to the final printed fabric.

## Performance Data

The performance of the printed fabric is evaluated by its colorfastness, which indicates the resistance of the color to various environmental factors.

## Typical Colorfastness Performance on Polyester

The following data represents typical fastness ratings for disperse dyes on polyester fabric. Ratings are based on a scale of 1 to 5, where 5 signifies excellent performance.

Fastness Test	Standard Method	Typical Rating
Light Fastness	AATCC 16 / ISO 105-B02	4-5
Wash Fastness	AATCC 61 / ISO 105-C06	4-5
Rubbing (Crocking)	AATCC 8 / ISO 105-X12	4-5 (Dry), 4 (Wet)
Sublimation	AATCC 117 / ISO 105-P01	4-5

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